N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide
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Overview
Description
N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide is a synthetic organic compound characterized by the presence of a bromopyrazine moiety and a tetrafluoropropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrazine.
Formation of the Amide: The bromopyrazine is then reacted with 2,2,3,3-tetrafluoropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like amines, thiols, or organometallic reagents. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer properties.
Materials Science: It can be used in the development of advanced materials due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrazine Derivatives: Compounds such as 5-bromopyrazine-2-carboxamide share structural similarities and may exhibit comparable chemical reactivity.
Tetrafluoropropanamide Derivatives: Other compounds containing the tetrafluoropropanamide group can be compared in terms of their chemical properties and applications.
Uniqueness
N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide is unique due to the combination of the bromopyrazine and tetrafluoropropanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N3O/c9-5-3-14-4(1-15-5)2-16-7(17)8(12,13)6(10)11/h1,3,6H,2H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBPVEWAYACHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CNC(=O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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